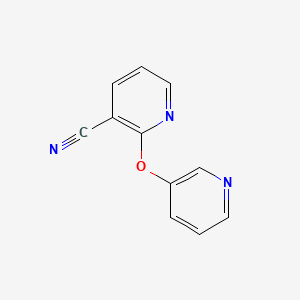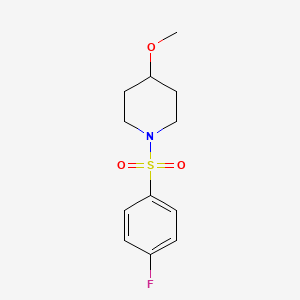
1-(2-chlorobenzenesulfonyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzenesulfonyl)piperidin-4-one, also known as CP-4, is an organic compound with a wide range of applications in the scientific research field. CP-4 is a small molecule that is used as a catalyst in various reactions and as a reagent for the synthesis of different compounds. CP-4 has also been used in various biochemical and physiological studies and has been found to possess a variety of biological activities. In
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzenesulfonyl)piperidin-4-one is not yet fully understood. However, it has been suggested that this compound acts as a catalyst in the formation of covalent bonds between molecules. It is believed that this compound binds to the substrates and facilitates the formation of covalent bonds between them.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules. This compound has also been found to have an inhibitory effect on the activity of certain receptors, such as the serotonin receptor.
Advantages and Limitations for Lab Experiments
The use of 1-(2-chlorobenzenesulfonyl)piperidin-4-one in laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. Additionally, this compound is relatively stable, making it suitable for long-term storage. Furthermore, this compound is commercially available, making it easily accessible for laboratory experiments.
One of the limitations of using this compound in laboratory experiments is its toxicity. This compound can be toxic if it is not handled properly, and it should always be handled with care. Additionally, this compound can be difficult to work with in certain experiments due to its reactivity.
Future Directions
In the future, 1-(2-chlorobenzenesulfonyl)piperidin-4-one may be used in a variety of different applications. For example, this compound could be used as a catalyst in the synthesis of new drugs and other compounds. Additionally, this compound could be used in the study of enzyme-catalyzed reactions and in the study of biochemical and physiological processes. This compound could also be used in the study of drug metabolism and drug-receptor interactions. Finally, this compound could be used in the development of new therapeutic agents for the treatment of various diseases and disorders.
Synthesis Methods
1-(2-chlorobenzenesulfonyl)piperidin-4-one can be synthesized through the reaction of 2-chlorobenzenesulfonyl chloride and piperidin-4-one. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile. The reaction is usually carried out at room temperature and the desired product is obtained in high yields.
Scientific Research Applications
1-(2-chlorobenzenesulfonyl)piperidin-4-one has been used in a variety of scientific research applications, such as the synthesis of different compounds, the study of enzyme-catalyzed reactions, and the study of biochemical and physiological processes. This compound has also been used in the synthesis of drugs, as well as in the study of drug metabolism and drug-receptor interactions.
properties
IUPAC Name |
1-(2-chlorophenyl)sulfonylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-10-3-1-2-4-11(10)17(15,16)13-7-5-9(14)6-8-13/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZQHBVZESJYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-oxo-2-sulfanylidene-3-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6579836.png)
![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6579838.png)
![2-(4-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6579839.png)
![3-[1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6579842.png)
![ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B6579850.png)
![1-(2-fluorophenyl)-4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B6579852.png)
![2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6579858.png)
![methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579874.png)
![methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579878.png)
![methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579883.png)
![5-(pyrrolidine-1-sulfonyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6579898.png)


